Cas no 1804776-46-2 (3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine is a highly functionalized pyridine derivative featuring multiple halogenated and fluorinated substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of an aminomethyl group enhances its reactivity for further derivatization, while the difluoromethyl and trifluoromethoxy moieties contribute to improved metabolic stability and lipophilicity in target compounds. The iodine substituent at the 4-position offers versatility for cross-coupling reactions, enabling efficient structural diversification. This compound is particularly useful in the development of bioactive molecules, where its unique substitution pattern facilitates the exploration of structure-activity relationships. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine structure
1804776-46-2 structure
Product Name:3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine
CAS No:1804776-46-2
MF:C8H6F5IN2O
MW:368.042531490326
CID:4836405
Update Time:2025-10-18

3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H6F5IN2O/c9-7(10)6-3(1-15)5(14)4(2-16-6)17-8(11,12)13/h2,7H,1,15H2
    • InChI Key: BWYZREPRABEERU-UHFFFAOYSA-N
    • SMILES: IC1C(=CN=C(C(F)F)C=1CN)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 253
  • XLogP3: 2.2
  • Topological Polar Surface Area: 48.1

3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029090406-1g
3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine
1804776-46-2 97%
1g
$1,564.50 2022-04-01

3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine Related Literature

Additional information on 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine

3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine: A Comprehensive Overview

The compound 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1804776-46-2) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This pyridine derivative exhibits a unique combination of functional groups, including an aminomethyl group, a difluoromethyl substituent, an iodo group, and a trifluoromethoxy moiety. These functional groups contribute to its distinctive chemical properties and reactivity, making it a valuable compound in research and development.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry due to their ability to modulate biological activities. The presence of the trifluoromethoxy group in this compound is particularly noteworthy, as it is known to enhance the stability and bioavailability of pharmaceutical agents. Additionally, the iodo group introduces electronic effects that can influence the compound's reactivity in various chemical reactions, such as nucleophilic substitutions or radical reactions.

The synthesis of 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine involves a multi-step process that requires precise control over reaction conditions. Researchers have employed advanced methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, to achieve high yields and purity. These methods are not only efficient but also environmentally friendly, aligning with the growing emphasis on sustainable chemistry practices.

In terms of applications, this compound has shown promise in the development of novel drug candidates. Its structure suggests potential interactions with various biological targets, such as enzymes or receptors, which could lead to therapeutic agents for conditions like cancer or inflammatory diseases. Furthermore, the difluoromethyl group adds another layer of complexity to its pharmacokinetic profile, making it an interesting subject for further investigation in preclinical studies.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the trifluoromethoxy group significantly alters the electron distribution around the pyridine ring, enhancing its ability to participate in hydrogen bonding or π-interactions. Such findings are crucial for understanding its behavior in both synthetic and biological environments.

The study of 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine also extends to its environmental impact. Researchers are exploring its degradation pathways under various conditions to assess its potential risks to ecosystems. This is particularly important given the increasing regulatory scrutiny on chemicals used in pharmaceuticals and agrochemicals.

In conclusion, 3-(Aminomethyl)-2-(difluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1804776-46-2) represents a cutting-edge compound with multifaceted applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop innovative solutions in these fields. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in future scientific advancements.

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